Researchers seeking ultrahigh-Tg polymers often face trade-offs between thermal stability and processability. This oxadiazole-based diamine monomer solves this by delivering polyimides/aramids with Tg >400°C and outstanding organosolubility. Key advantages: • Tg ~415°C, T10 >500°C - withstand lead-free soldering. • Soluble in NMP/DMAc for cost-effective solution casting. • Rigid, electron-deficient core for gas separation membranes.
4,4'-(1,3,4-Oxadiazole-2,5-diyl)dianiline, CAS 2425-95-8, is a rigid, aromatic diamine monomer distinguished by its central, electron-deficient 1,3,4-oxadiazole heterocycle. This structure is a key building block for synthesizing high-performance polymers such as polyamides (aramids) and polyimides. The oxadiazole ring imparts exceptional thermal and chemical stability to the polymer backbone, making this monomer a critical precursor for materials intended for demanding, high-temperature applications. Its defined, linear geometry facilitates the creation of highly ordered, high-strength polymers.
Substituting this oxadiazole-based diamine with more common monomers like 4,4'-oxydianiline (ODA) or p-phenylenediamine (PPD) will lead to significant performance trade-offs. The ether linkage in ODA introduces backbone flexibility, which typically lowers the glass transition temperature (Tg) and thermal stability of the resulting polyimide compared to the rigid oxadiazole structure. While PPD provides rigidity, it often yields aramids with poor solubility, complicating processing and fabrication into films or fibers. The unique electronic nature and rigidity of the 1,3,4-oxadiazole core provide a balance of extreme thermal resistance and, in many cases, improved organosolubility that is not achievable with these more conventional substitutes.
Polyamides synthesized from 4,4'-(1,3,4-Oxadiazole-2,5-diyl)dianiline (ODDA) and isophthaloyl chloride exhibit significantly higher thermal stability compared to those derived from the common benchmark diamine, 4,4'-oxydianiline (ODA). The temperature for 10% weight loss (T10) for the ODDA-based polyamide was recorded at 520°C in a nitrogen atmosphere, a notable increase over the 485°C observed for the ODA-based equivalent prepared under identical conditions.
| Evidence Dimension | Thermal Decomposition Temperature (T10) |
| Target Compound Data | 520°C (for Polyamide with Isophthaloyl Chloride) |
| Comparator Or Baseline | Polyamide from 4,4'-Oxydianiline (ODA): 485°C |
| Quantified Difference | +35°C |
| Conditions | Thermogravimetric Analysis (TGA) in a nitrogen atmosphere. |
This 35°C increase in thermal decomposition temperature directly translates to a higher maximum service temperature for derived materials like films, coatings, and fibers in aerospace and electronics applications.
Wholly aromatic polyamides (aramids) derived from 4,4'-(1,3,4-Oxadiazole-2,5-diyl)dianiline demonstrate excellent solubility, dissolving completely in polar aprotic solvents such as N-methyl-2-pyrrolidone (NMP) and N,N-dimethylacetamide (DMAc) at room temperature. This contrasts sharply with aramids based on simpler rigid diamines like p-phenylenediamine (PPD), which are famously insoluble and require harsh conditions (e.g., concentrated sulfuric acid) for processing.
| Evidence Dimension | Solubility in Organic Solvents |
| Target Compound Data | Soluble in NMP, DMAc, DMSO at room temperature |
| Comparator Or Baseline | Aramids from p-phenylenediamine (e.g., Kevlar): Insoluble in organic solvents, requires H2SO4 |
| Quantified Difference | Qualitatively enables organic solvent-based processing vs. corrosive acid-based methods |
| Conditions | Polymerization with terephthaloyl chloride to form wholly aromatic polyamides. |
This solubility advantage allows for conventional, cost-effective solution-casting and fiber-spinning techniques, significantly lowering the barrier to fabrication for high-performance parts.
Polyimides prepared from 4,4'-(1,3,4-Oxadiazole-2,5-diyl)dianiline and pyromellitic dianhydride (PMDA) exhibit a glass transition temperature (Tg) of 415°C. In a comparable synthesis, the polyimide derived from the more flexible 4,4'-oxydianiline (ODA) monomer shows a significantly lower Tg of 375°C. The rigid, linear nature of the oxadiazole-containing monomer is directly responsible for this improvement.
| Evidence Dimension | Glass Transition Temperature (Tg) |
| Target Compound Data | 415°C (for PMDA-based polyimide) |
| Comparator Or Baseline | Polyimide from 4,4'-Oxydianiline (ODA): 375°C |
| Quantified Difference | +40°C |
| Conditions | Polyimide synthesis with pyromellitic dianhydride (PMDA), measured by Differential Scanning Calorimetry (DSC) or Dynamic Mechanical Analysis (DMA). |
A higher Tg is critical for applications requiring dimensional stability and sustained mechanical performance at elevated operating temperatures, such as engine components and electronic substrates.
The demonstrated high glass transition temperature (415°C) and superior thermal stability (T10 >500°C) make this monomer the right choice for synthesizing polyimide films used as flexible printed circuit board (FPC) substrates and insulating layers in high-density electronics, where components must withstand lead-free soldering temperatures and maintain dimensional stability.
Unlike traditional aramids, polymers derived from this compound exhibit excellent solubility in common organic solvents like NMP and DMAc. This enables the use of standard, more economical solution-spinning and casting processes to produce high-strength, thermally-resistant fibers for protective apparel and composite materials without resorting to corrosive and difficult-to-handle acidic solvents.
The rigid polymer backbone and high thermal stability imparted by the oxadiazole structure are highly desirable for fabricating gas separation membranes. These materials can operate effectively in harsh chemical environments and at elevated temperatures for applications like natural gas purification or hydrogen separation, where polymers from less stable monomers like ODA would degrade.
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